molecular formula C18H27NO4 B14883605 L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester

Cat. No.: B14883605
M. Wt: 321.4 g/mol
InChI Key: AQUKGEIVMIHNMI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate: is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate typically involves the reaction of N-methyl-L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Scientific Research Applications

Chemistry: Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is widely used in peptide synthesis as a protecting group for amino acids. It allows for selective reactions on other functional groups without affecting the protected amine .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the study of enzyme-substrate interactions and protein folding .

Industry: In the pharmaceutical industry, Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is used in the production of active pharmaceutical ingredients (APIs) and intermediates. Its stability and ease of removal make it an ideal protecting group in multi-step synthesis .

Mechanism of Action

The mechanism of action of Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison: Benzyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate is unique due to its specific structure, which includes a methyl group on the valine residue. This structural feature provides distinct steric and electronic properties, making it suitable for specific applications in peptide synthesis. In comparison, other similar compounds may have different amino acid residues or protecting groups, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

benzyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

InChI

InChI=1S/C18H27NO4/c1-13(2)15(19(6)17(21)23-18(3,4)5)16(20)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1

InChI Key

AQUKGEIVMIHNMI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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